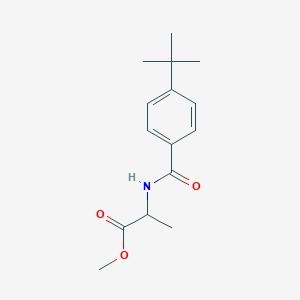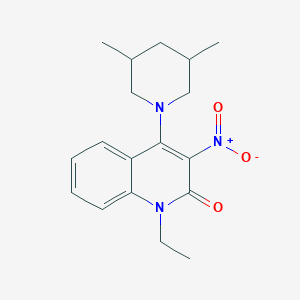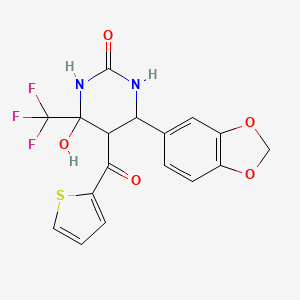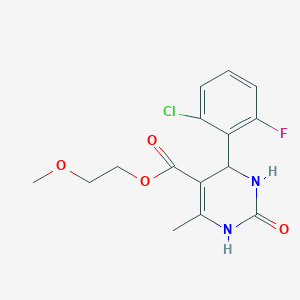![molecular formula C13H18ClN3O5 B3989327 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid hydrochloride](/img/structure/B3989327.png)
4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid hydrochloride
Übersicht
Beschreibung
4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid hydrochloride, commonly known as HEPES, is a zwitterionic buffer widely used in biochemical and biological research. HEPES is a weak acid with a pKa of 7.5, which makes it an ideal buffer for maintaining a constant pH in biological systems.
Wirkmechanismus
HEPES acts as a buffer by accepting or donating protons to maintain a constant pH. HEPES is a zwitterionic buffer, which means that it has both a positive and negative charge at neutral pH. This property allows HEPES to maintain a constant pH over a wide range of conditions. HEPES is also a good buffer because it does not react with biological molecules or metal ions.
Biochemical and Physiological Effects
HEPES has been shown to have minimal effects on biological systems. It does not interfere with enzyme activity or protein structure. HEPES has been shown to have low toxicity and is not mutagenic or carcinogenic. HEPES is also compatible with a wide range of cell types and has been used in many different cell culture systems.
Vorteile Und Einschränkungen Für Laborexperimente
HEPES has several advantages over other buffers. It has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes HEPES an ideal buffer for maintaining a constant pH in biological systems. HEPES is also stable over a wide range of temperatures and does not react with biological molecules or metal ions. However, HEPES has some limitations. It is relatively expensive compared to other buffers, and it is not effective at very low pH or very high pH.
Zukünftige Richtungen
HEPES has been widely used in biochemical and biological research for many years, but there is still room for improvement. One area of future research could be the development of new zwitterionic buffers that are more effective than HEPES. Another area of research could be the development of HEPES derivatives that have improved properties, such as increased stability or lower cost. Finally, future research could focus on the application of HEPES in new areas, such as drug delivery or nanotechnology.
Conclusion
HEPES is a widely used zwitterionic buffer in biochemical and biological research. It is an ideal buffer for maintaining a constant pH in biological systems due to its pKa of 7.5. HEPES is stable over a wide range of temperatures and does not react with biological molecules or metal ions. While HEPES has some limitations, it is an important component of many commercial buffers and has been used in many different cell culture systems. Future research could focus on the development of new zwitterionic buffers, HEPES derivatives, and the application of HEPES in new areas.
Wissenschaftliche Forschungsanwendungen
HEPES is widely used as a buffer in biochemical and biological research. It is commonly used in cell culture media, protein purification, and enzyme assays. HEPES is also used in electrophoresis and chromatography. HEPES is an important component of many commercial buffers, such as HEPES-buffered saline (HBS), which is used in DNA transfection and gene expression studies.
Eigenschaften
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5.ClH/c17-8-7-14-3-5-15(6-4-14)11-2-1-10(13(18)19)9-12(11)16(20)21;/h1-2,9,17H,3-8H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDLEWDSBXQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)

![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989270.png)
![N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide](/img/structure/B3989278.png)


![1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B3989286.png)

![3'-(3-chlorophenyl)-5'-methyl-1-(1-piperidinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3989329.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B3989334.png)

![ethyl (1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3989340.png)
